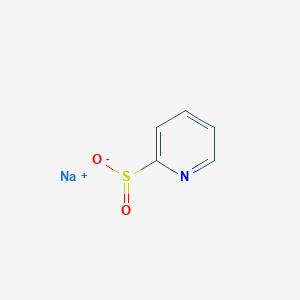

sodium;pyridine-2-sulfinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

sodium;pyridine-2-sulfinate is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;pyridine-2-sulfinate involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods may include various organic synthesis techniques, such as condensation reactions, cyclization, and other organic transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often using advanced technologies and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

sodium;pyridine-2-sulfinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Wissenschaftliche Forschungsanwendungen

Synthesis of Sulfonamides

Sodium pyridine-2-sulfinate is a crucial intermediate in the synthesis of sulfonamide drugs, which are widely used to treat bacterial infections. The compound facilitates the formation of sulfonamide linkages through various chemical reactions, including nucleophilic substitutions.

Organic Synthesis

This compound is employed as a reagent in numerous organic reactions, aiding chemists in constructing complex molecules efficiently. It has been utilized in:

- Palladium-Catalyzed Reactions : Sodium pyridine-2-sulfinate serves as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of diverse pyridine derivatives from aryl halides with high yields .

Analytical Chemistry

In analytical methods, sodium pyridine-2-sulfinate is used for detecting and quantifying specific compounds. Its stability and reactivity make it suitable for enhancing the accuracy of chemical analyses.

Pharmaceutical Development

The compound plays a significant role in drug formulation and development, particularly in creating more effective therapeutic agents within the antibiotic domain. Its ability to form stable intermediates is crucial for synthesizing complex drug molecules.

Material Science Research

Recent studies have explored sodium pyridine-2-sulfinate for developing new materials with unique properties, such as conductive polymers. The compound's reactivity allows it to participate in various polymerization processes .

Data Table: Applications Overview

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Synthesis of Sulfonamides | Intermediate for sulfonamide drugs | Nucleophilic substitutions |

| Organic Synthesis | Reagent in various organic reactions | Palladium-catalyzed cross-coupling |

| Analytical Chemistry | Detection and quantification methods | Chemical analysis enhancement |

| Pharmaceutical Development | Role in drug formulation and antibiotic development | Synthesis of complex drug molecules |

| Material Science | Research into conductive polymers and new materials | Polymerization processes |

Case Study 1: Palladium-Catalyzed Cross-Coupling Reactions

A study demonstrated the effectiveness of sodium pyridine-2-sulfinate as a nucleophilic coupling partner in palladium-catalyzed reactions. The coupling of this sulfinate with aryl halides yielded products with up to 95% efficiency under optimized conditions . This showcases its potential for synthesizing valuable pharmaceuticals.

Case Study 2: Electrochemical Meta-C–H Sulfonylation

Research published in Nature highlighted the use of sodium sulfinates, including sodium pyridine-2-sulfinate, in electrochemical meta-C–H sulfonylation reactions. This process exhibited regioselectivity and efficiency, indicating the compound's utility in modern synthetic methodologies .

Case Study 3: Mechanistic Studies

Mechanistic investigations revealed that sodium pyridine-2-sulfinate could engage with various substrates under palladium catalysis, leading to the formation of diverse products. This adaptability enhances its application scope across different chemical transformations .

Wirkmechanismus

The mechanism of action of sodium;pyridine-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to sodium;pyridine-2-sulfinate include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks.

Uniqueness

This compound is unique due to its specific chemical structure and the resulting properties. Its distinct reactivity and applications set it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry

Eigenschaften

IUPAC Name |

sodium;pyridine-2-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.Na/c7-9(8)5-3-1-2-4-6-5;/h1-4H,(H,7,8);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGASCBCQJRDJ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.